molecular formula C11H17NO B13038310 (R)-(2-(1-Aminobutyl)phenyl)methanol

(R)-(2-(1-Aminobutyl)phenyl)methanol

Cat. No.: B13038310
M. Wt: 179.26 g/mol
InChI Key: SEQXHGREEQIGEJ-LLVKDONJSA-N
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Description

®-(2-(1-Aminobutyl)phenyl)methanol is a chiral compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2-(1-Aminobutyl)phenyl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor using chiral catalysts or reagents to ensure the desired stereochemistry. Common methods include asymmetric hydrogenation or the use of chiral auxiliaries .

Industrial Production Methods

Industrial production methods for ®-(2-(1-Aminobutyl)phenyl)methanol may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

®-(2-(1-Aminobutyl)phenyl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, ®-(2-(1-Aminobutyl)phenyl)methanol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds .

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for understanding the behavior of chiral molecules in biological systems .

Medicine

It may be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) .

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for use in various chemical processes and manufacturing applications .

Mechanism of Action

The mechanism of action of ®-(2-(1-Aminobutyl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(2-(1-Aminobutyl)phenyl)methanol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications where stereochemistry is crucial, such as in the synthesis of enantiomerically pure pharmaceuticals and in chiral catalysis .

Biological Activity

(R)-(2-(1-Aminobutyl)phenyl)methanol is a chiral organic compound with significant biological activity, making it a candidate for therapeutic applications. This compound features a phenyl group, an amino group, and a hydroxymethyl group, with a molecular formula of C12H17NC_{12}H_{17}N and a molecular weight of approximately 193.28 g/mol. Its stereochemistry is crucial for its interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound acts as a ligand that modulates receptor activity, which can influence various metabolic pathways. Preliminary studies suggest potential neuroprotective and anti-inflammatory effects, indicating its role in regulating signaling pathways associated with these conditions.

Structure-Activity Relationship

The unique structure of this compound allows for selective interactions with biological targets. The amino group facilitates hydrogen bonding with active sites on proteins, potentially modulating enzyme activity. This interaction can lead to significant changes in cellular signaling and metabolic processes.

Comparative Analysis

To better understand the biological significance of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaSimilarity
(S)-(2-(1-Aminopentyl)phenyl)methanolC12H19NOHigh
(R)-(2-(1-Aminohexyl)phenyl)methanolC13H23NOModerate
(4-(Aminomethyl)phenyl)methanolC8H11NOHigh
(3-(Aminomethyl)phenyl)methanol hydrochlorideC9H12ClNModerate

This table highlights how variations in the amino chain length and functional groups can influence the biological activity of similar compounds.

Case Studies and Research Findings

Research has focused on the pharmacological effects of this compound. For instance:

  • Neuroprotective Studies : Initial studies indicated that compounds with similar structures exhibit neuroprotective properties by modulating neurotransmitter release and reducing oxidative stress in neuronal cells.
  • Anti-inflammatory Effects : In vitro studies demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Synthesis and Applications

The synthesis of this compound typically involves methods such as asymmetric synthesis or chiral resolution techniques. Due to its biological properties, this compound is being explored for various applications, including:

  • Drug Development : As a lead compound for developing new drugs targeting neurodegenerative diseases.
  • Research Tool : Used in studies investigating receptor-ligand interactions and metabolic pathways.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

[2-[(1R)-1-aminobutyl]phenyl]methanol

InChI

InChI=1S/C11H17NO/c1-2-5-11(12)10-7-4-3-6-9(10)8-13/h3-4,6-7,11,13H,2,5,8,12H2,1H3/t11-/m1/s1

InChI Key

SEQXHGREEQIGEJ-LLVKDONJSA-N

Isomeric SMILES

CCC[C@H](C1=CC=CC=C1CO)N

Canonical SMILES

CCCC(C1=CC=CC=C1CO)N

Origin of Product

United States

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